molecular formula C9H11F3N2 B12123139 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine

1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B12123139
M. Wt: 204.19 g/mol
InChI Key: OEIJOMZGRVVYHM-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound with the molecular formula C9H13F3N2. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully monitored to ensure consistency and quality. The final product is subjected to purification processes, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1,2-Bis[2-(trifluoromethyl)phenyl]ethane: Another compound with two trifluoromethyl groups attached to a phenyl ring, but with a different structural arrangement.

    (1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine: A stereoisomer with similar functional groups but different spatial configuration.

Uniqueness: 1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific arrangement of the trifluoromethyl group and the ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,5,13-14H2

InChI Key

OEIJOMZGRVVYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)C(F)(F)F

Origin of Product

United States

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